6-(3-methyl-1-benzofuran-2-yl)-2-N-phenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(3-methyl-1-benzofuran-2-yl)-2-N-phenyl-1,3,5-triazine-2,4-diamine is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a benzofuran ring, a triazine ring, and a phenyl group, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methyl-1-benzofuran-2-yl)-2-N-phenyl-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Triazine Ring: The triazine ring is introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a triazine precursor.
Coupling with the Phenyl Group: The final step involves coupling the benzofuran-triazine intermediate with a phenyl group using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3-methyl-1-benzofuran-2-yl)-2-N-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzofuran and triazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: The compound is explored for its use in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-(3-methyl-1-benzofuran-2-yl)-2-N-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one: A related compound with a benzofuran ring, used in similar biological studies.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with therapeutic applications.
Uniqueness
6-(3-methyl-1-benzofuran-2-yl)-2-N-phenyl-1,3,5-triazine-2,4-diamine stands out due to its combined structural features of benzofuran, triazine, and phenyl groups, which contribute to its diverse chemical reactivity and potential biological activities. Its unique combination of rings and functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H15N5O |
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Molecular Weight |
317.3 g/mol |
IUPAC Name |
6-(3-methyl-1-benzofuran-2-yl)-2-N-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H15N5O/c1-11-13-9-5-6-10-14(13)24-15(11)16-21-17(19)23-18(22-16)20-12-7-3-2-4-8-12/h2-10H,1H3,(H3,19,20,21,22,23) |
InChI Key |
WNOJMYQYKBXNCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NC(=NC(=N3)NC4=CC=CC=C4)N |
Origin of Product |
United States |
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